molecular formula C6H2Cl2O3 B13752990 Furan-3,4-dicarbonyl dichloride CAS No. 52762-41-1

Furan-3,4-dicarbonyl dichloride

Cat. No.: B13752990
CAS No.: 52762-41-1
M. Wt: 192.98 g/mol
InChI Key: VUZTVYLBZJRFKP-UHFFFAOYSA-N
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Description

Furan-3,4-dicarbonyl dichloride: is an organic compound derived from furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of two acyl chloride groups attached to the 3rd and 4th positions of the furan ring. Furan derivatives, including this compound, are known for their reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbonyl dichloride can be synthesized through the chlorination of furan-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of furan derivatives often involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: Furan-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Furan-3,4-dicarbonyl dichloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, furan derivatives are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a precursor for the synthesis of bioactive molecules .

Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of furan-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .

Comparison with Similar Compounds

Uniqueness: Furan-3,4-dicarbonyl dichloride is unique due to the positioning of the acyl chloride groups, which influences its reactivity and the types of products formed in chemical reactions. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

52762-41-1

Molecular Formula

C6H2Cl2O3

Molecular Weight

192.98 g/mol

IUPAC Name

furan-3,4-dicarbonyl chloride

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H

InChI Key

VUZTVYLBZJRFKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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